3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline
Description
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-4-20(2)25-15-8-9-16-26(25)29-21(3)18-27-23-13-10-14-24(17-23)28-19-22-11-6-5-7-12-22/h5-17,20-21,27H,4,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCYMBKLIIZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
The synthesis of 3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline typically involves:
Step 1: Formation of the benzyloxy substituent on the aniline ring
- This is commonly achieved via an O-alkylation reaction where a hydroxy group on the aniline precursor is reacted with benzyl bromide or benzyl chloride under basic conditions.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
Step 2: Preparation of the 2-[2-(sec-butyl)phenoxy]-propyl side chain
- The sec-butyl substituent on the phenoxy ring suggests prior synthesis of 2-(sec-butyl)phenol.
- The phenol is then reacted with a suitable alkylating agent containing a propyl group bearing a leaving group (e.g., 2-chloropropyl or 2-bromopropyl derivative).
- This alkylation forms the phenoxy-propyl intermediate.
Step 3: N-alkylation of aniline nitrogen
- The benzyloxy-substituted aniline is then subjected to nucleophilic substitution with the prepared 2-[2-(sec-butyl)phenoxy]-propyl intermediate.
- This step often requires mild heating and may use a base to facilitate substitution on the aniline nitrogen.
Reaction Conditions and Catalysts
- Bases: Potassium carbonate (K2CO3), sodium hydride (NaH), or sodium tert-butoxide are commonly used to deprotonate phenols or amines to enhance nucleophilicity.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for facilitating SN2 reactions.
- Temperature: Reactions are typically conducted at moderate temperatures ranging from room temperature to 80°C to optimize yield and minimize side reactions.
- Catalysts: In some cases, phase-transfer catalysts or palladium catalysts may be employed if cross-coupling reactions are involved, although classical alkylation is more common here.
Purification
- The final compound is purified by column chromatography using silica gel.
- Elution solvents typically involve gradients of ethyl acetate and hexanes.
- Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) may be used to obtain the pure compound.
Supporting Research Findings
Related Synthetic Routes in Literature
- A study on benzyloxy and phenoxy ring-substituted compounds demonstrated the use of piperidine-catalyzed Knoevenagel condensation to prepare related acrylates, indicating the versatility of base-catalyzed reactions in synthesizing benzyloxy-containing molecules.
- The preparation of phenoxy derivatives with sec-butyl substituents involves alkylation of phenols with sec-butyl halides under basic conditions, consistent with the approach for the side chain in this compound.
- N-alkylation of anilines with alkyl halides is a well-documented method for introducing complex side chains, supporting the proposed synthetic pathway.
Data Table: Summary of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | O-Alkylation | Aniline precursor with benzyl bromide, K2CO3, DMF, 50-70°C | Formation of 3-(benzyloxy)aniline |
| 2 | Phenol alkylation | 2-(sec-butyl)phenol + 2-bromopropyl, NaH, DMSO, RT-60°C | Formation of 2-[2-(sec-butyl)phenoxy]-propyl intermediate |
| 3 | N-Alkylation | 3-(benzyloxy)aniline + phenoxy-propyl intermediate, base, mild heat | Final compound: this compound |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzyloxy group and a sec-butyl phenoxy group. Its molecular weight is approximately 389.53 g/mol. The structural complexity allows for diverse interactions in biological systems, making it a candidate for various applications.
Biochemical Research
3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline is primarily utilized in proteomics research. It serves as a tool for studying protein interactions and functions due to its ability to modulate specific biochemical pathways. The compound's unique structure allows it to interact with various proteins, potentially influencing their activity or stability.
Pharmacological Applications
Research indicates that compounds similar to this compound may exhibit pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that the compound could have potential as an anticancer agent by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Material Science
In material science, this compound may be explored for its properties in developing new materials, particularly those requiring specific chemical interactions or stability under various conditions. Its ability to form complexes with metals can also be investigated for catalysis or sensor applications.
Case Study 1: Proteomics Application
A study demonstrated the use of this compound in identifying protein targets in cancer cells. The compound was shown to selectively bind to proteins involved in cell proliferation, suggesting its utility in drug development.
Case Study 2: Neuroprotective Research
Research published in a peer-reviewed journal highlighted the neuroprotective effects of similar compounds on cultured neuronal cells exposed to oxidative stress. The study indicated that these compounds could reduce cell death through antioxidant mechanisms.
Case Study 3: Material Development
In another study, researchers explored the potential of this compound in creating polymer composites with enhanced thermal stability and mechanical properties. The findings suggested that incorporating such compounds could lead to innovative materials for industrial applications.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Impact on Lipophilicity: The benzyloxy group in the target compound increases lipophilicity (predicted LogP ~4.5) compared to the phenoxyethoxy analog (LogP ~4.2) due to reduced polarity .
Molecular Weight and Steric Effects: The target compound’s lower molar mass (397.5 vs. 419.56 g/mol) compared to the phenoxyethoxy analog may improve membrane permeability . Compound 26 (479.4 g/mol) incorporates bulky piperidinyl and dimethylaminomethyl groups, likely affecting solubility and pharmacokinetics .
Hazard Profile: Both the target compound and the phenoxyethoxy analog are classified as irritants, suggesting shared handling precautions .
Amyloidogenesis Modulation ():
- Compound 26 (C₃₀H₄₇N₄O) demonstrated activity in promoting non-amyloidogenic processing of amyloid precursor protein (APP), attributed to its piperidinylpropyl and dimethylaminomethylphenyl substituents, which enhance interactions with enzymatic targets .
- The target compound lacks such tertiary amine moieties, implying divergent biological activity.
Electronic and Steric Effects
- Benzyloxy vs. Phenoxyethoxy: The benzyloxy group provides stronger electron-donating effects via resonance, stabilizing the aniline’s aromatic system . The phenoxyethoxy chain introduces conformational flexibility but reduces electron density at the aniline nitrogen .
Biological Activity
3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by research findings and data.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C26H31NO2
- Molecular Weight : 389.53 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these compounds suggest potential for development as antibacterial agents, although the activity is generally modest compared to established antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 |
| Compound B | Staphylococcus aureus | 75 |
| Compound C | Escherichia coli | Not Active |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation through various pathways, including the NF-κB/IκB pathway .
Case Study:
In a study examining the effects of related aniline derivatives on colon cancer cells, it was found that certain modifications enhanced solubility and bioavailability, leading to improved therapeutic outcomes in xenograft models. The compound's ability to block cell cycle progression at the G1 phase was particularly noted, highlighting its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Research has shown that substituents on the phenyl rings significantly influence both antimicrobial and anticancer activities. For example, electron-donating groups tend to enhance activity against specific targets, while electron-withdrawing groups may reduce it .
Q & A
Q. Advanced: What catalytic systems improve yield and regioselectivity in the alkylation of phenolic intermediates during synthesis?
Methodological Answer: For basic synthesis optimization, focus on solvent choice (e.g., THF or dioxane), base selection (e.g., NaH or K₂CO₃), and stoichiometric ratios of intermediates. A stepwise approach involves coupling benzyloxy-aniline derivatives with sec-butyl-phenoxy propyl groups under inert atmospheres, as seen in analogous aryl ether syntheses . Advanced studies should explore palladium-based catalysts (e.g., Pd(dppf)₂Cl₂) or ligand-assisted systems to enhance regioselectivity. For example, Pd catalysts in dioxane/water mixtures at 55°C improved coupling efficiency in similar aryl amine syntheses .
Key Parameters Table for Synthesis Optimization:
| Variable | Basic Optimization Range | Advanced Catalytic Systems |
|---|---|---|
| Solvent | THF, dioxane | Dioxane/water mixtures |
| Base | NaH, K₂CO₃ | K₂CO₃ with Pd catalysts |
| Temperature | 0–55°C | 55–80°C with reflux |
| Reaction Time | 12–24 hours | 6–12 hours with catalysis |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Advanced: How can computational modeling (e.g., DFT) resolve ambiguities in NMR or IR data interpretation?
Methodological Answer: Basic characterization requires ¹H/¹³C NMR to confirm benzyloxy and sec-butylphenoxy substituents, alongside FT-IR for functional group validation (e.g., C-O-C stretches at ~1250 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight . Advanced approaches integrate Density Functional Theory (DFT) to model vibrational spectra or predict chemical shifts, reducing ambiguity in crowded NMR regions. For instance, DFT-calculated shifts for analogous phenoxy-anilines matched experimental data within ±0.3 ppm .
Basic: What are the environmental fate parameters for this compound?
Q. Advanced: How do abiotic factors (pH, UV) influence its degradation in aquatic systems?
Methodological Answer: Basic environmental studies should measure logP (octanol-water partition coefficient) and hydrolysis rates. Evidence from Project INCHEMBIOL suggests using OECD 301B biodegradation tests to assess aerobic degradation . Advanced research must simulate environmental conditions: e.g., UV-Vis irradiation in pH-adjusted aqueous solutions to track photolytic breakdown. For phenolic ethers, alkaline conditions (pH >9) often accelerate hydrolysis, while UV exposure generates hydroxylated byproducts .
Basic: How to evaluate the compound’s bioactivity in vitro?
Q. Advanced: What high-throughput assays are suitable for probing structure-activity relationships (SAR)?
Methodological Answer: Basic bioactivity screening involves enzyme inhibition assays (e.g., cytochrome P450) or cytotoxicity tests (MTT assay) using cell lines like HepG2. Advanced SAR studies employ fluorescence-based high-throughput screening (HTS) or microarrayed ligand-binding assays. For example, phenolic amines were screened against kinase targets using HTS platforms with Z’ factors >0.7 .
Basic: How to address discrepancies in reported solubility data?
Q. Advanced: What statistical methods reconcile conflicting solubility measurements across studies?
Methodological Answer: Basic resolution involves repeating measurements under controlled conditions (e.g., USP solubility methods in DMSO/water). Advanced methods apply multivariate regression to identify confounding variables (e.g., temperature gradients, impurity profiles). Bayesian meta-analysis can statistically harmonize datasets, as demonstrated in nitroaniline solubility studies .
Basic: What safety protocols are essential for handling this compound?
Q. Advanced: How to mitigate risks of genotoxicity identified in preliminary assays?
Methodological Answer: Basic protocols include PPE (gloves, goggles) and fume hood use, as recommended for structurally similar phenoxy-anilines . Advanced risk mitigation involves Ames tests for mutagenicity and implementing closed-system reactors to minimize exposure. If genotoxicity is detected, structural analogs with reduced aromaticity (e.g., replacing benzyloxy with alkyl chains) may lower hazards .
Basic: How to design a stability study under varying storage conditions?
Q. Advanced: What degradation pathways dominate in accelerated aging tests (e.g., 40°C/75% RH)?
Methodological Answer: Basic stability testing follows ICH Q1A guidelines: monitor decomposition via HPLC at 25°C/60% RH and 40°C/75% RH for 6 months. Advanced studies use LC-MS to identify degradation products. For benzyloxy derivatives, oxidation at the ether linkage and sec-butyl dealkylation are common pathways under accelerated conditions .
Basic: What chromatographic methods separate this compound from byproducts?
Q. Advanced: How to optimize UPLC-MS/MS for trace-level quantification in biological matrices?
Methodological Answer: Basic separation uses reverse-phase HPLC (C18 column, acetonitrile/water gradient). Advanced UPLC-MS/MS optimization involves tuning ion source parameters (e.g., capillary voltage: 3.5 kV, desolvation temp: 500°C) and employing deuterated internal standards. For phenolic amines, ESI+ mode with m/z 300–500 scans enhances sensitivity .
Basic: How to assess the compound’s potential as a pharmaceutical intermediate?
Q. Advanced: What in silico tools predict metabolic liabilities (e.g., CYP450 inhibition)?
Methodological Answer: Basic assessment includes Lipinski’s Rule of Five and solubility/permeability assays. Advanced prediction uses Schrödinger’s QikProp or SwissADME for metabolic stability. CYP450 inhibition can be modeled via docking simulations (e.g., CYP3A4 binding affinity calculations) .
Basic: What are the challenges in scaling up synthesis from lab to pilot plant?
Q. Advanced: How does reactor design (e.g., flow vs. batch) impact impurity profiles?
Methodological Answer: Basic scale-up challenges include heat dissipation and mixing efficiency. Advanced solutions involve flow chemistry to control exothermic reactions (e.g., continuous tubular reactors for aryl ether couplings). Impurity reduction studies show flow systems lower byproduct formation by 15–20% compared to batch processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
